molecular formula C12H9Cl3O B14220574 1,1,1-Trichloro-6-phenylhex-5-en-3-yn-2-ol CAS No. 819850-91-4

1,1,1-Trichloro-6-phenylhex-5-en-3-yn-2-ol

Cat. No.: B14220574
CAS No.: 819850-91-4
M. Wt: 275.6 g/mol
InChI Key: LWPDXFWNHFKCPU-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1,1-Trichloro-6-phenylhex-5-en-3-yn-2-ol can be achieved through several synthetic routes. One common method involves the reaction of 1,1,1-trichloro-2-propyne with phenylacetylene in the presence of a suitable catalyst. The reaction is typically carried out under controlled temperature and pressure conditions to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale chemical reactors and optimized reaction conditions. The process may include steps such as purification, distillation, and crystallization to obtain the final product in its pure form. The use of advanced technologies and equipment ensures the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1,1,1-Trichloro-6-phenylhex-5-en-3-yn-2-ol undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the trichloromethyl group to a methyl group.

    Substitution: The trichloromethyl group can be substituted with other functional groups, such as hydroxyl or amino groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or ammonia (NH3).

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Methyl-substituted derivatives.

    Substitution: Hydroxyl or amino-substituted derivatives.

Scientific Research Applications

1,1,1-Trichloro-6-phenylhex-5-en-3-yn-2-ol has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for the development of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1,1,1-Trichloro-6-phenylhex-5-en-3-yn-2-ol involves its interaction with molecular targets and pathways within biological systems. The compound can interact with enzymes and receptors, leading to changes in cellular processes. The trichloromethyl group is known to be reactive, and its interactions with biological molecules can result in various biochemical effects.

Comparison with Similar Compounds

Similar Compounds

    1,1,1-Trichloroethane: A chloroalkane with similar trichloromethyl group but different overall structure and properties.

    1,1,2-Trichloroethane: An isomer of 1,1,1-Trichloroethane with different chemical and physical properties.

    1,1,1-Trichloro-2-propanol: A compound with a similar trichloromethyl group but different backbone structure.

Uniqueness

1,1,1-Trichloro-6-phenylhex-5-en-3-yn-2-ol is unique due to its specific combination of a trichloromethyl group, a phenyl group, and a hex-5-en-3-yn-2-ol backbone

Properties

CAS No.

819850-91-4

Molecular Formula

C12H9Cl3O

Molecular Weight

275.6 g/mol

IUPAC Name

1,1,1-trichloro-6-phenylhex-5-en-3-yn-2-ol

InChI

InChI=1S/C12H9Cl3O/c13-12(14,15)11(16)9-5-4-8-10-6-2-1-3-7-10/h1-4,6-8,11,16H

InChI Key

LWPDXFWNHFKCPU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C=CC#CC(C(Cl)(Cl)Cl)O

Origin of Product

United States

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